Glucose Binding Affinity: Regioisomer Comparison
Isoquinolin-8-ylboronic acid exhibits a markedly higher binding affinity for D-glucose compared to its 4- and 6-position regioisomers [1]. This differentiation is critical for applications requiring a stable boronate ester complex at physiological glucose concentrations.
| Evidence Dimension | Association constant (Ka) for D-glucose binding |
|---|---|
| Target Compound Data | Ka = 46 M⁻¹ |
| Comparator Or Baseline | 4-isoquinolinylboronic acid: Ka = 3 M⁻¹; 6-isoquinolinylboronic acid: Ka = 2 M⁻¹ |
| Quantified Difference | ~15-fold and ~23-fold higher affinity for 8-isomer |
| Conditions | Aqueous solution at physiological pH (7.4), measured via fluorescence titration |
Why This Matters
This 15- to 23-fold increase in glucose binding affinity enables more sensitive and reliable glucose detection and quantification compared to other isoquinoline-based boronic acid sensors.
- [1] Cheng, Y., Ni, N., Yang, W., & Wang, B. (2010). A new class of fluorescent boronic acids that have extraordinarily high affinities for diols in aqueous solution at physiological pH. Chemistry - A European Journal, 16(45), 13528-13538. DOI: 10.1002/chem.201000637 View Source
